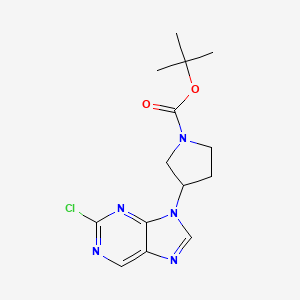![molecular formula C21H25NO5S B14064747 Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate CAS No. 10098-07-4](/img/structure/B14064747.png)
Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester typically involves multiple steps. One common method includes the reaction of benzoic acid with 4-methylphenylsulfonyl chloride to form an intermediate. This intermediate is then reacted with 3-(2-oxiranyl)propylamine under controlled conditions to yield the desired product. The final step involves esterification with ethanol to produce the ethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-methylphenyl ester: Similar structure but lacks the sulfonyl and oxiranyl groups.
Benzoic acid, 4-tolyl ester: Another similar compound with a simpler structure.
Uniqueness
The presence of the sulfonyl and oxiranyl groups in benzoic acid, 4-[[(4-methylphenyl)sulfonyl][3-(2-oxiranyl)propyl]amino]-, ethyl ester makes it unique. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from simpler benzoic acid derivatives.
Propiedades
Número CAS |
10098-07-4 |
|---|---|
Fórmula molecular |
C21H25NO5S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate |
InChI |
InChI=1S/C21H25NO5S/c1-3-26-21(23)17-8-10-18(11-9-17)22(14-4-5-19-15-27-19)28(24,25)20-12-6-16(2)7-13-20/h6-13,19H,3-5,14-15H2,1-2H3 |
Clave InChI |
HJADHTACGCOQFN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N(CCCC2CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)






